molecular formula C26H22BrN5OS B11982301 N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11982301
M. Wt: 532.5 g/mol
InChI Key: JOAOVYPNIFOUOA-BSZFNXBBSA-N
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Description

N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its unique structure, which includes a brominated phenylpropene moiety and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Hydrazide Formation: The reaction of the brominated intermediate with hydrazine to form the hydrazide.

    Triazole Formation: The cyclization of the hydrazide with appropriate reagents to form the triazole ring.

    Final Coupling: The coupling of the triazole-containing intermediate with the brominated phenylpropene moiety under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • **N’-[(1E,2Z)-2-iodo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

The uniqueness of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific brominated structure, which may confer unique reactivity and biological activity compared to its chloro or iodo analogs.

Properties

Molecular Formula

C26H22BrN5OS

Molecular Weight

532.5 g/mol

IUPAC Name

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H22BrN5OS/c1-19-12-14-21(15-13-19)25-30-31-26(32(25)23-10-6-3-7-11-23)34-18-24(33)29-28-17-22(27)16-20-8-4-2-5-9-20/h2-17H,18H2,1H3,(H,29,33)/b22-16-,28-17+

InChI Key

JOAOVYPNIFOUOA-BSZFNXBBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C(=C/C4=CC=CC=C4)/Br

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC(=CC4=CC=CC=C4)Br

Origin of Product

United States

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